molecular formula C18H16O B12611104 6-Methoxy-1-(4-methylphenyl)naphthalene CAS No. 648933-77-1

6-Methoxy-1-(4-methylphenyl)naphthalene

Katalognummer: B12611104
CAS-Nummer: 648933-77-1
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: ISIOHIZHBAIOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-1-(4-methylphenyl)naphthalene is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a methylphenyl group attached to the naphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-methylphenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 4-methylphenol as the primary starting materials.

    Methoxylation: The naphthalene undergoes methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Friedel-Crafts Alkylation: The methoxylated naphthalene is then subjected to Friedel-Crafts alkylation with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 4-methylphenyl group at the 1-position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-(4-methylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1-(4-methylphenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new aromatic compounds and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-1-(4-methylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methoxy-4-(4-methylphenyl)naphthalene
  • 6-Methoxy-2-(4-methylphenyl)naphthalene
  • 6-Methoxy-1-(3-methylphenyl)naphthalene

Uniqueness

6-Methoxy-1-(4-methylphenyl)naphthalene is unique due to the specific positioning of the methoxy and methylphenyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

648933-77-1

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

6-methoxy-1-(4-methylphenyl)naphthalene

InChI

InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)17-5-3-4-15-12-16(19-2)10-11-18(15)17/h3-12H,1-2H3

InChI-Schlüssel

ISIOHIZHBAIOCT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.